molecular formula C22H23NO5 B11160654 N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine

N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine

Cat. No.: B11160654
M. Wt: 381.4 g/mol
InChI Key: BFMLXWKWRCWUGE-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine typically involves the reaction of 7-hydroxy-4-phenylcoumarin with norleucine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, the reaction can be performed in dry acetone with anhydrous potassium carbonate at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Comparison with Similar Compounds

N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]norleucine can be compared with other coumarin derivatives, such as:

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

2-[(7-hydroxy-2-oxo-4-phenylchromen-8-yl)methylamino]hexanoic acid

InChI

InChI=1S/C22H23NO5/c1-2-3-9-18(22(26)27)23-13-17-19(24)11-10-15-16(12-20(25)28-21(15)17)14-7-5-4-6-8-14/h4-8,10-12,18,23-24H,2-3,9,13H2,1H3,(H,26,27)

InChI Key

BFMLXWKWRCWUGE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O

Origin of Product

United States

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